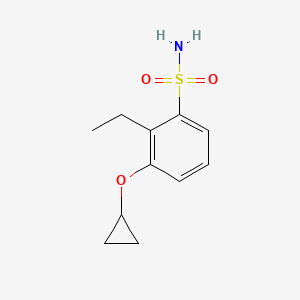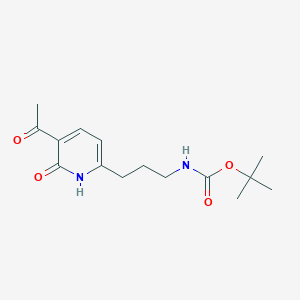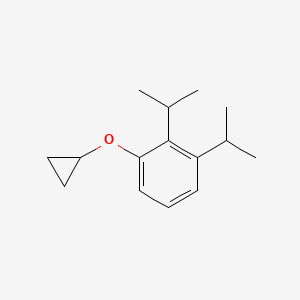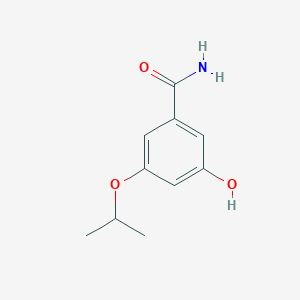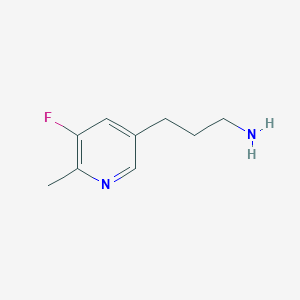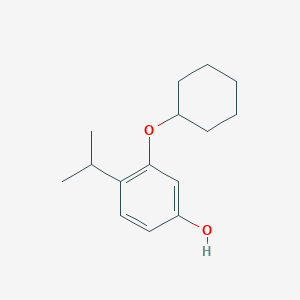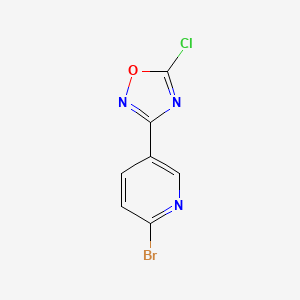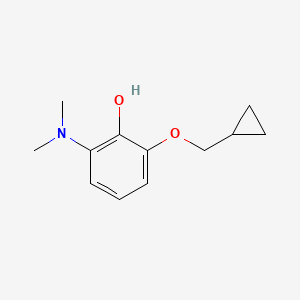![molecular formula C11H12O4 B14843056 [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid is an organic compound with the molecular formula C11H12O4 It is characterized by a methoxycarbonyl group attached to the phenyl ring at the third position and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid typically involves the esterification of 3-hydroxy-5-methylbenzoic acid followed by a Friedel-Crafts acylation reaction. The esterification can be carried out using methanol and a strong acid catalyst such as sulfuric acid. The resulting ester is then subjected to acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the methoxycarbonyl group can yield alcohols or aldehydes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the methoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 3-carboxy-5-methylbenzoic acid.
Reduction: Formation of 3-(hydroxymethyl)-5-methylphenyl]acetic acid.
Substitution: Formation of 3-nitro-5-methylphenyl]acetic acid.
Applications De Recherche Scientifique
[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
[3-(Methoxycarbonyl)phenyl]acetic acid: Lacks the methyl group at the fifth position.
[3-(Methoxycarbonyl)-4-methylphenyl]acetic acid: Methyl group is at the fourth position instead of the fifth.
[3-(Methoxycarbonyl)-5-ethylphenyl]acetic acid: Ethyl group replaces the methyl group at the fifth position.
Uniqueness: [3-(Methoxycarbonyl)-5-methylphenyl]acetic acid is unique due to the specific positioning of the methoxycarbonyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural arrangement may result in distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(3-methoxycarbonyl-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-8(6-10(12)13)5-9(4-7)11(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
Clé InChI |
DHJADAZZJSPDEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



